![molecular formula C27H46N2O B576968 (1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol CAS No. 10413-97-5](/img/structure/B576968.png)
(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol is a naturally occurring alkaloid isolated from the plant Buxus koreana Nakai. It is part of the Buxus alkaloid family, which is known for its diverse biological activities. This compound has a complex molecular structure with the molecular formula C27H46N2O and a molecular weight of 414.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[97001,303,8012,16]octadec-17-en-14-ol involves multiple steps, starting from simpler precursor moleculesSpecific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of (1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol typically involves the extraction of the compound from Buxus koreana Nakai using solvent extraction methods. The crude extract is then purified using chromatographic techniques to isolate this compound. Advances in synthetic biology and chemical engineering may also enable the production of this compound through biotechnological methods .
Chemical Reactions Analysis
Types of Reactions
(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of (1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol involves its interaction with specific molecular targets in the body. It is believed to modulate various signaling pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol is unique among Buxus alkaloids due to its specific structural features and biological activities. Similar compounds include:
Cyclovirobuxine-A: Another Buxus alkaloid with similar biological activities but different structural features.
Cyclomikuranine: A related compound that can be converted into Cyclovirobuxine-A through specific chemical reactions
This compound stands out due to its unique configuration and the presence of specific functional groups that contribute to its distinct biological activities.
Properties
CAS No. |
10413-97-5 |
|---|---|
Molecular Formula |
C27H46N2O |
Molecular Weight |
414.678 |
InChI |
InChI=1S/C27H46N2O/c1-17(28-6)22-18(30)15-25(5)20-10-9-19-23(2,3)21(29(7)8)11-12-26(19)16-27(20,26)14-13-24(22,25)4/h13-14,17-22,28,30H,9-12,15-16H2,1-8H3/t17-,18+,19-,20-,21+,22-,24+,25-,26+,27-/m0/s1 |
InChI Key |
YNGZPMBCHZYUHN-WBTNJATBSA-N |
SMILES |
CC(C1C(CC2(C1(C=CC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate](/img/structure/B576886.png)
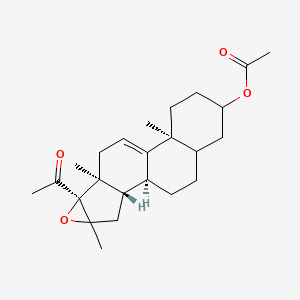
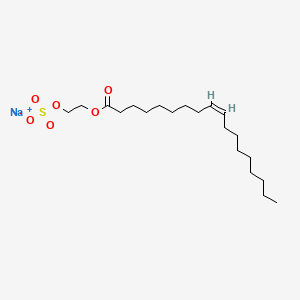
![2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B576890.png)
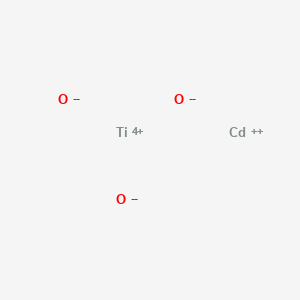
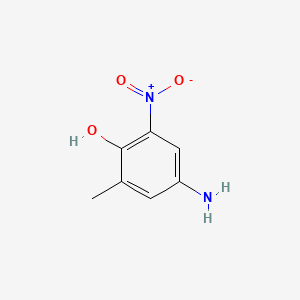
![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)


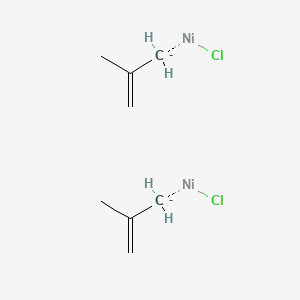
![(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B576908.png)
